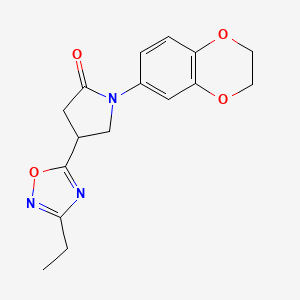
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on various research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin and ethyl hydrazine derivatives.
- Formation of Oxadiazole : The reaction between the appropriate hydrazine and an acid chloride leads to the formation of the oxadiazole moiety.
- Pyrrolidinone Formation : The final step involves cyclization to form the pyrrolidinone structure.
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:
Enzyme Inhibition
Research has shown that compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin) exhibit significant inhibitory activity against various enzymes:
- Acetylcholinesterase (AChE) : Compounds in this class have been tested for their ability to inhibit AChE, which is crucial for treating Alzheimer's disease. For instance, certain derivatives showed IC50 values ranging from 46.42 µM to 157.31 µM against AChE and butyrylcholinesterase (BChE) respectively .
Antimicrobial Activity
Several studies have reported moderate to significant antimicrobial activity for compounds derived from benzodioxins. This includes:
- Bacterial Inhibition : Compounds demonstrated effectiveness against various strains such as Escherichia coli and Staphylococcus aureus .
Antidiabetic Potential
The enzyme inhibitory potential against α-glucosidase suggests that these compounds may have therapeutic implications for Type 2 Diabetes Mellitus (T2DM). Inhibitors of α-glucosidase can help in managing blood sugar levels post-meal .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, derivatives of benzodioxins showed improved cognitive function when administered as AChE inhibitors.
- Diabetes Management : In diabetic rat models, compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin) demonstrated a reduction in blood glucose levels comparable to standard antidiabetic drugs .
Data Tables
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-2-14-17-16(23-18-14)10-7-15(20)19(9-10)11-3-4-12-13(8-11)22-6-5-21-12/h3-4,8,10H,2,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNHKYSBSOKIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














